4-(Aminomethyl)oxolan-3-ol
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Overview
Description
4-(Aminomethyl)oxolan-3-ol, also known as cis-4-(aminomethyl)tetrahydrofuran-3-ol, is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . This compound is characterized by the presence of an aminomethyl group attached to an oxolane ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)oxolan-3-ol typically involves the reaction of tetrahydrofuran derivatives with aminomethylating agents. One common method includes the reduction of 2-deoxy-D-ribose to form the appropriate oxolane derivative, followed by dehydration and cyclization in an acidic aqueous solution .
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the compound is produced in large quantities for research and commercial applications . The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various uses.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)oxolan-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
4-(Aminomethyl)oxolan-3-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(Aminomethyl)oxolan-3-ol: This compound has a similar structure but differs in the position of the aminomethyl group.
trans-4-(Aminomethyl)oxolan-3-ol hydrochloride: This is a hydrochloride salt form of the compound with different stereochemistry.
Uniqueness: 4-(Aminomethyl)oxolan-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry.
Properties
IUPAC Name |
4-(aminomethyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-1-4-2-8-3-5(4)7/h4-5,7H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTHVSUAOIYRHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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